molecular formula C19H16N6O3 B2823692 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329795-97-3

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2823692
CAS No.: 329795-97-3
M. Wt: 376.376
InChI Key: JHHYSYJYNHIJIY-UHFFFAOYSA-N
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Description

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetonitrile to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the literature, related triazolo-pyrimidines have been synthesized through methods such as cyclization reactions involving hydrazones and isocyanates .

Biological Activity Overview

Triazolo-pyrimidines are known for their broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antitumor Activity

Research has indicated that compounds within the triazolo-pyrimidine class exhibit significant antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) using the MTT assay. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Table 1: Antitumor Activity of Triazolo-Pyrimidines

CompoundCell LineIC50 (µM)Reference
Compound AA54910
Compound BHepG215
This compoundTBDTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of triazolo derivatives has been explored using models such as the maximal electroshock (MES) test. Compounds similar to 5-methyl-7-(3-nitrophenyl)-N-phenyl have demonstrated promising anticonvulsant effects comparable to established drugs like carbamazepine and valproate .

Table 2: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Reference
Carbamazepine11.8
Valproate272
5-methyl-7-(3-nitrophenyl)-N-phenyl...TBDTBD

Antimicrobial Activity

Triazolo-pyrimidines have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

Case Studies

A notable study investigated a series of triazolo-pyrimidines for their anticancer properties. The study highlighted that modifications on the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing groups enhanced antitumor efficacy against specific cancer cell lines .

Properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12-16(18(26)23-14-7-3-2-4-8-14)17(24-19(22-12)20-11-21-24)13-6-5-9-15(10-13)25(27)28/h2-11,17H,1H3,(H,23,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHYSYJYNHIJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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